![molecular formula C8H10OSe B12579186 [(Methaneseleninyl)methyl]benzene CAS No. 185519-60-2](/img/structure/B12579186.png)
[(Methaneseleninyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methaneseleninyl)methyl]benzene is an organoselenium compound that features a benzene ring substituted with a methaneseleninyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Methaneseleninyl)methyl]benzene typically involves the introduction of a methaneseleninyl group to a benzene ring. One common method is through electrophilic aromatic substitution, where benzene reacts with methaneseleninyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methaneseleninyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[(Methaneseleninyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The methaneseleninyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the methaneseleninyl group to a selenol or selenide.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the methaneseleninyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(Methaneseleninyl)methyl]benzene has several scientific research applications:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential use in the development of selenium-based drugs, particularly for cancer therapy due to selenium’s known anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [(Methaneseleninyl)methyl]benzene involves its ability to undergo redox reactions, which can modulate biological pathways. The methaneseleninyl group can interact with various molecular targets, including enzymes and proteins, affecting their function. This interaction is often mediated through the formation of selenenyl sulfide bonds with thiol groups in proteins, leading to changes in protein activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methaneselenol: Contains a methaneselenyl group but lacks the aromatic benzene ring.
Selenobenzene: Features a selenium atom directly bonded to a benzene ring.
Benzyl selenide: Contains a selenide group attached to a benzene ring via a methylene bridge.
Uniqueness
[(Methaneseleninyl)methyl]benzene is unique due to the presence of both a methaneseleninyl group and a benzene ring, which imparts distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
185519-60-2 |
|---|---|
Formule moléculaire |
C8H10OSe |
Poids moléculaire |
201.13 g/mol |
Nom IUPAC |
methylseleninylmethylbenzene |
InChI |
InChI=1S/C8H10OSe/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
TYXTUHAHLLCGAG-UHFFFAOYSA-N |
SMILES canonique |
C[Se](=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(Difluoromethylene)bis(oxy)]dibenzene](/img/structure/B12579108.png)
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
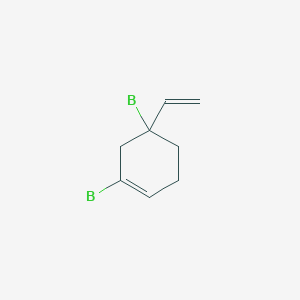
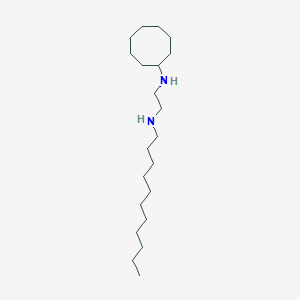
![Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12579122.png)
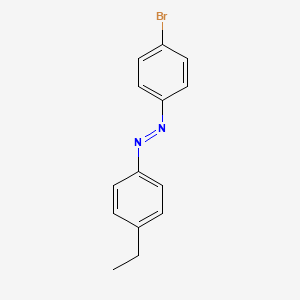
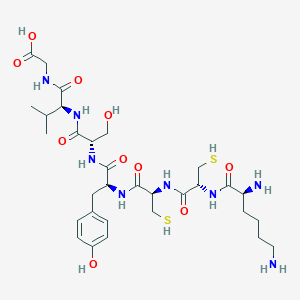
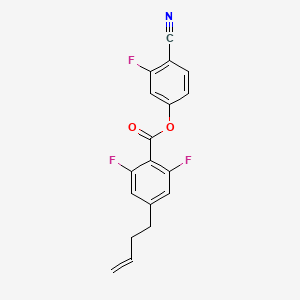
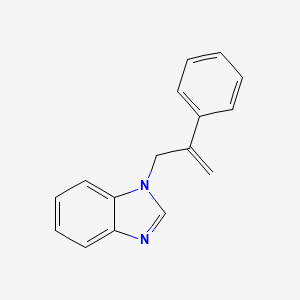
![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
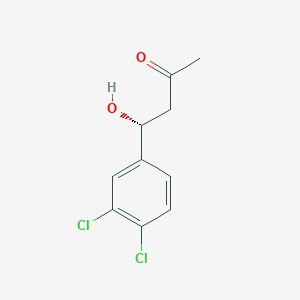
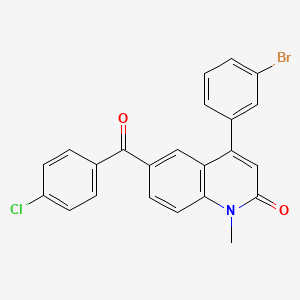
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
